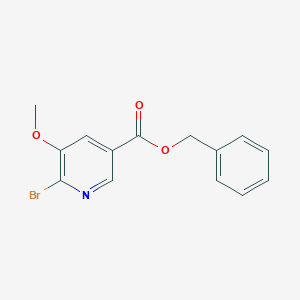

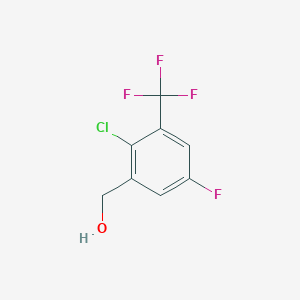

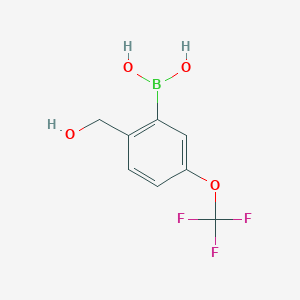

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid

Vue d'ensemble

Description

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and materials science.

Mécanisme D'action

Target of Action

The primary target of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is mercury ions, specifically Hg2+ and CH3Hg+ . These ions are highly toxic heavy metals that pose a serious threat to the natural environment and human health .

Mode of Action

The compound interacts with its targets through a displacement reaction between phenylboronic acid and mercury . This interaction is highly specific, allowing the compound to exhibit exceptionally high selectivity towards Hg2+ and CH3Hg+ .

Pharmacokinetics

Phenylboronic acids and their esters, such as this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability and rate of hydrolysis in physiological conditions.

Result of Action

The primary result of the compound’s action is the selective detection of Hg2+ and CH3Hg+ ions . This detection is achieved with ppb-level sensitivity, indicating the compound’s potential for use in trace mercury detection .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of water . For example, the rate of the compound’s hydrolysis is considerably accelerated at physiological pH . Additionally, the compound has been shown to be effective and selective in detecting Hg2+ and CH3Hg+ in real-world groundwater , suggesting that it may perform optimally in certain environmental conditions.

Analyse Biochimique

Biochemical Properties

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring .

Cellular Effects

Boronic acids and their esters are known to interact with various types of cells and cellular processes .

Molecular Mechanism

Boronic acids and their esters are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids and their esters are known to undergo changes over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Boronic acids and their esters are known to vary their effects with different dosages .

Metabolic Pathways

Boronic acids and their esters are known to be involved in various metabolic pathways .

Transport and Distribution

Boronic acids and their esters are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids and their esters are known to be directed to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic ester with a suitable hydrolyzing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and water, with the reaction being carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(Formyl)-5-(trifluoromethoxy)phenylboronic acid.

Reduction: Formation of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylmethanol.

Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.

Applications De Recherche Scientifique

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Investigated for its potential as a boron carrier in neutron capture therapy.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form reversible covalent bonds with diols.

Industry: Utilized in the development of advanced materials, including polymers and sensors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Lacks the trifluoromethoxy and hydroxymethyl groups, making it less versatile in certain applications.

2-(Trifluoromethoxy)phenylboronic acid: Similar structure but lacks the hydroxymethyl group, affecting its reactivity and binding properties.

5-(Hydroxymethyl)phenylboronic acid: Lacks the trifluoromethoxy group, which can influence its chemical stability and reactivity.

Uniqueness

2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both the trifluoromethoxy and hydroxymethyl groups. These functional groups enhance its reactivity and binding properties, making it a valuable compound in various scientific applications .

Propriétés

IUPAC Name |

[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZVOBOHYHVJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)CO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701176207 | |

| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-23-4 | |

| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.